molecular formula C14H18N2O4S B11418361 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pentan-2-yl)acetamide

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pentan-2-yl)acetamide

Cat. No.: B11418361
M. Wt: 310.37 g/mol
InChI Key: WGEDUHRKNJSBJL-UHFFFAOYSA-N
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Description

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-pentanyl)acetamide is a complex organic compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-pentanyl)acetamide typically involves the following steps:

    Formation of Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbonyl compounds under acidic conditions.

    Oxidation: The benzisothiazole core is then oxidized to introduce the dioxido and oxo functionalities.

    Acylation: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    N-Alkylation: The final step involves the N-alkylation of the acetamide with 2-pentanyl bromide or a similar alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions may target the oxo or dioxido groups, converting them to hydroxyl or sulfide functionalities.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Hydroxyl or sulfide derivatives.

    Substitution Products: Functionalized benzisothiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Benzisothiazole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may be investigated for similar activities.

    Biochemical Research: Used as a probe or inhibitor in biochemical assays to study enzyme activities or signaling pathways.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Polymer Science: Incorporation into polymers to enhance their properties, such as thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-pentanyl)acetamide would depend on its specific biological target. Generally, benzisothiazole derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. This can involve:

    Inhibition of Enzymes: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Acting as agonists or antagonists at receptor sites, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide: Lacks the N-alkylation, providing a simpler structure.

    2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-methylacetamide: Contains a methyl group instead of a pentanyl group.

Uniqueness

    Structural Complexity: The presence of the pentanyl group adds to the structural complexity and potential biological activity.

    Functional Diversity: The combination of dioxido, oxo, and acetamide functionalities provides multiple sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C14H18N2O4S

Molecular Weight

310.37 g/mol

IUPAC Name

N-pentan-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C14H18N2O4S/c1-3-6-10(2)15-13(17)9-16-14(18)11-7-4-5-8-12(11)21(16,19)20/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,15,17)

InChI Key

WGEDUHRKNJSBJL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O

Origin of Product

United States

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